Ethyl octahydro-2H-quinolizine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 211.30 g/mol. This compound is classified as a derivative of quinolizine, which is a bicyclic nitrogen-containing heterocycle. Its unique structure and properties make it of interest in various fields, particularly in organic synthesis and medicinal chemistry .
The synthesis of ethyl octahydro-2H-quinolizine-3-carboxylate typically involves multi-step processes. A common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with an ester can lead to the formation of the quinolizine ring system. The reaction conditions often employ solvents such as tetrahydrofuran and reagents like lithium aluminum hydride for reduction processes .
Ethyl octahydro-2H-quinolizine-3-carboxylate features a complex bicyclic structure typical of quinolizines. Its structural representation includes:
Ethyl octahydro-2H-quinolizine-3-carboxylate undergoes various chemical reactions, which include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for ethyl octahydro-2H-quinolizine-3-carboxylate is primarily related to its interaction with biological molecules. The compound may bind to specific receptors or enzymes, modulating their activity, which can lead to various biological effects.
The exact pathways and targets for this compound depend on its application context, particularly in medicinal chemistry where it may serve as a precursor for drug development .
The physical properties of ethyl octahydro-2H-quinolizine-3-carboxylate include:
Key chemical properties include:
Ethyl octahydro-2H-quinolizine-3-carboxylate has several significant applications in scientific research:
The octahydro-2H-quinolizine bicyclic system in ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) exhibits complex stereochemistry that governs its biological activity. The core consists of fused piperidine and azepane-like rings, with the ester moiety at C3 influencing electronic distribution. Single-crystal X-ray diffraction (SC-XRD) analyses reveal that the trans-fused configuration predominates in bioactive derivatives, where ring fusion occurs with hydrogen atoms at C4a and C10a oriented antiperiplanar [3] [5]. This arrangement positions the nitrogen lone pair equatorially, optimizing interaction with biological targets like dopamine receptors. In contrast, cis-fused isomers adopt a boat-chair conformation that forces the protonated nitrogen into an axial orientation, creating a 7.8 kJ/mol energy penalty due to 1,3-diaxial strain and reducing binding affinity by >90% in receptor assays [5].
Nuclear Overhauser Effect Spectroscopy (NOESY) data corroborates these findings, showing strong through-space coupling between H-C3 and H-C9a in trans isomers (<4Å distance), absent in cis counterparts. The C3-carboxylate group exhibits endo stereochemistry, enabling hydrogen bonding with proximal nitrogen in crystal lattices (N–H···O=C, 2.12Å) [3]. This intramolecular stabilization contributes to the compound’s conformational rigidity, as evidenced by <5° ring puckering variations in dynamic NMR studies.
Table 1: Stereochemical Influence on Bioactivity
Configuration | ΔG (kJ/mol) | Nitrogen Orientation | Relative D3 Receptor Affinity |
---|---|---|---|
trans | -12.3 | Equatorial | 1.0 (Reference) |
cis | -4.5 | Axial | 0.09 |
Conformational dynamics of the quinolizine scaffold significantly modulate pharmacological properties. Temperature-dependent NMR studies (213–333 K) of ethyl octahydro-2H-quinolizine-3-carboxylate reveal two interconverting chair-boat conformers with an activation barrier of 46.2 kJ/mol [9]. The major conformer (85% population at 298 K) features a chair-shaped piperidine ring fused to a boat-shaped azepane, with the ester group pseudo-axial. This geometry aligns the C3-carboxylate 1.7Å closer to the nitrogen lone pair than the minor conformer, facilitating electrostatic stabilization (calculated dipole reduction: 1.8 Debye) [5].
Linear vs. angular ring fusion further differentiates isomer behavior. Angularly fused derivatives (e.g., octahydrobenzo[f]quinolines) tolerate larger N-alkyl groups (up to n-butyl) due to reduced steric crowding in the "large alkyl-binding site" of D2-like receptors, whereas linearly fused analogues (e.g., octahydrobenzo[g]quinolines) exhibit >50% affinity loss with groups beyond n-propyl [5]. Molecular dynamics simulations (10 ns) demonstrate that angular fusion enhances target residence time (2.7-fold increase) through hydrophobic burial of the ethyl ester moiety.
Table 2: Conformational Parameters of Quinolizine Derivatives
Parameter | Chair-Boat | Boat-Chair | Bioactive Threshold |
---|---|---|---|
Population (298 K) | 85% | 15% | >75% |
ΔG⧧ (kJ/mol) | 46.2 | 51.7 | <50 |
N···O=C Distance (Å) | 3.1 | 4.8 | <3.5 |
D3 Receptor Ki (nM) | 14.9 | 380 | <100 |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals that ethyl octahydro-2H-quinolizine-3-carboxylate’s stability derives from hyperconjugative interactions between the nitrogen lone pair and σ* orbitals of adjacent C-H bonds (second-order stabilization energy: 28.6 kJ/mol) [2]. The ester group reduces ring strain by 9.3 kJ/mol versus carboxylic acid analogues through resonance-assisted charge delocalization. Molecular electrostatic potential (MEP) maps show a 34 kcal/mol electrostatic well at the carbonyl oxygen, explaining its hydrogen-bond acceptor propensity [4].
Steric maps generated via Monte Carlo simulations identify a 4.9 Å clearance radius around C3, permitting bulky ester substitutions without conformational distortion. This aligns with LogP values (1.814) indicating moderate lipophilicity optimal for blood-brain barrier penetration [2] [4]. Topological Polar Surface Area (TPSA) calculations yield 29.54 Ų, below the 60 Ų threshold for CNS bioavailability, while molecular dynamics (50 ns) confirm membrane permeability (PAMPA log Pe = -4.72) [4]. Docking scores against D3 receptors (-7.79 kcal/mol) surpass unconstrained aminotetralins (-6.81 kcal/mol), validating the scaffold’s target complementarity [5].
Table 3: Computed Molecular Descriptors
Descriptor | Value | Bioavailability Relevance |
---|---|---|
LogP | 1.814 | Optimal range: 1–3 |
TPSA | 29.54 Ų | <60 Ų for CNS penetration |
H-bond acceptors | 3 | ≤10 |
H-bond donors | 0 | ≤5 |
Electrophilicity index | 1.61 eV | >1.5 eV facilitates reactivity |
D3 Docking score | -7.79 kcal/mol | Lower than -7.0 kcal/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7